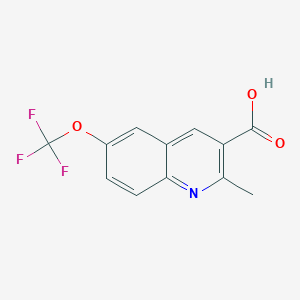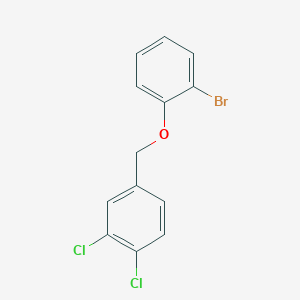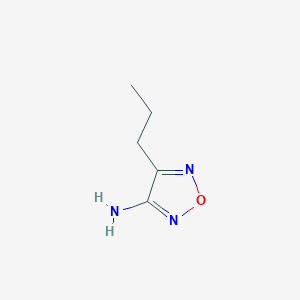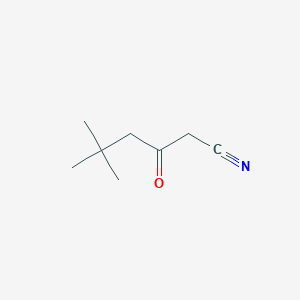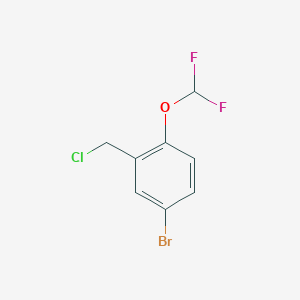
叔丁基 4-氯-3-(羟甲基)-1H-吲哚-1-羧酸酯
描述
The compound “tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate” is a type of organic compound . It is related to the class of compounds known as cycloalkanes, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . The Suzuki–Miyaura cross-coupling reaction is also a widely applied method in the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate” is complex. It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
The chemical reactions involving this compound could involve processes such as protodeboronation and the Suzuki–Miyaura cross-coupling reaction . Protodeboronation is a process where boronic esters are converted into other compounds . The Suzuki–Miyaura cross-coupling reaction is a method used to create carbon-carbon bonds .科学研究应用
Synthesis of Alkaloid Derivatives
1-Boc-4-Chloro-3-hydroxymethylindole: is a key precursor in the synthesis of indole derivatives, which are prevalent moieties in many alkaloids . These derivatives are synthesized through various methods, including the Fischer indole synthesis, and are used to create complex structures found in natural products and drugs.
Anticancer Research
Indole derivatives, synthesized using compounds like 1-Boc-4-Chloro-3-hydroxymethylindole , have shown promise in anticancer research . They are studied for their potential to treat various types of cancer cells by interfering with cell biology and signaling pathways.
Antimicrobial Applications
The antimicrobial properties of indole derivatives make 1-Boc-4-Chloro-3-hydroxymethylindole valuable in the development of new antibiotics . Researchers explore its use in combating resistant strains of bacteria and other microbes.
Anti-inflammatory and Analgesic Effects
Research into the anti-inflammatory and analgesic effects of indole derivatives includes the use of 1-Boc-4-Chloro-3-hydroxymethylindole as a starting material . These studies aim to develop new treatments for chronic inflammatory diseases and pain management.
Neuroprotective Agents
The compound’s role in synthesizing indole derivatives also extends to neuroprotection. Scientists investigate these derivatives for their potential to protect neuronal cells against damage, which could be pivotal in treating neurodegenerative diseases .
Antiviral and Anti-HIV Activity
Indole derivatives exhibit antiviral activities, including against HIV1-Boc-4-Chloro-3-hydroxymethylindole may be used to create compounds that inhibit viral replication or improve the efficacy of existing antiviral drugs .
Antioxidant Properties
The antioxidant properties of indole derivatives are another area of interest1-Boc-4-Chloro-3-hydroxymethylindole can contribute to the synthesis of antioxidants that help in neutralizing free radicals and reducing oxidative stress .
Plant Growth Regulation
Indole derivatives, including those derived from 1-Boc-4-Chloro-3-hydroxymethylindole , play a role in plant biology as growth regulators. They are involved in the synthesis of plant hormones like indole-3-acetic acid, which influences plant growth and development .
属性
IUPAC Name |
tert-butyl 4-chloro-3-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSIAONIRALTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654315 | |
| Record name | tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914349-01-2 | |
| Record name | tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



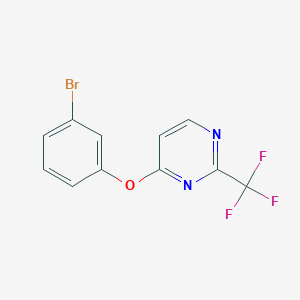
![3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1372596.png)

![3-[4-(Cyclopropylcarbamoyl)phenyl]prop-2-enoic acid](/img/structure/B1372600.png)
![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol](/img/structure/B1372607.png)
![N-[(3-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1372608.png)
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
